5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-Naphthyridin

Übersicht

Beschreibung

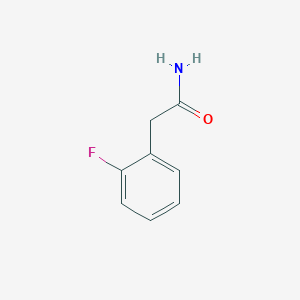

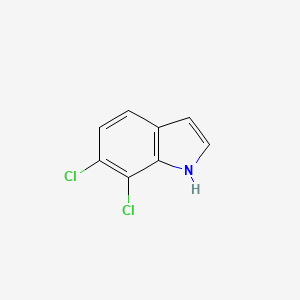

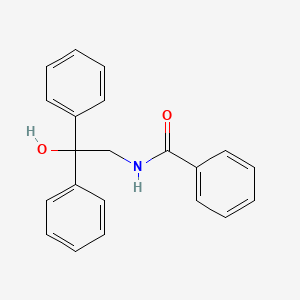

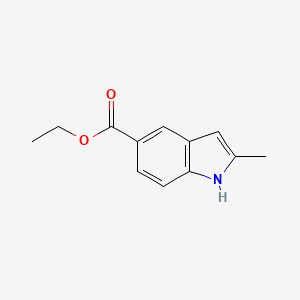

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C12H16 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be viewed using Java or Javascript .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid compound with a molecular weight of 162.23 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

1,5-Naphthyridin-Derivate, die der Verbindung ähneln, haben eine bedeutende Rolle in der medizinischen Chemie, da viele von ihnen eine große Bandbreite an biologischen Aktivitäten aufweisen .

Antikrebs-Eigenschaften

Funktionalisierte 1,6-Naphthyridine, eine weitere ähnliche Klasse von Verbindungen, sind für ihre Antikrebs-Eigenschaften bekannt. Sie wurden auf ihre Auswirkungen auf verschiedene Krebszelllinien untersucht .

Anti-HIV-Eigenschaften

1,6-Naphthyridine sind auch für ihre Anti-HIV-Eigenschaften bekannt. Sie wurden bei der Entwicklung von Medikamenten zur Behandlung von HIV eingesetzt .

Antimikrobielle Eigenschaften

Diese Verbindungen wurden auch auf ihre antimikrobiellen Eigenschaften untersucht, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .

Analgetische Eigenschaften

1,6-Naphthyridine wurden auf ihre analgetischen (schmerzlindernden) Eigenschaften untersucht, was zur Entwicklung neuer Medikamente zur Schmerzbehandlung führen könnte .

Entzündungshemmende Eigenschaften

Diese Verbindungen wurden auch auf ihre entzündungshemmenden Eigenschaften untersucht, die bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein könnten .

Antioxidative Eigenschaften

1,6-Naphthyridine wurden auf ihre antioxidativen Eigenschaften untersucht, die bei der Vorbeugung von durch oxidativen Stress verursachten Krankheiten von Vorteil sein könnten .

Einsatz in der Landwirtschaft

Substituierte 1,8-Naphthyridinverbindungen werden in der Landwirtschaft als Herbizid-Safener eingesetzt .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s structurally similar to other naphthyridine derivatives, which are known to exhibit a variety of biological activities .

Mode of Action

Naphthyridine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .

Result of Action

Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .

Cellular Effects

The effects of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Additionally, it can upregulate the expression of certain genes involved in metabolic processes, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain kinases, inhibiting their activity and thus modulating downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained activation of certain cellular pathways, resulting in altered cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At high doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into more hydrophilic metabolites for excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its lipophilicity and affinity for specific transporters .

Subcellular Localization

The subcellular localization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

Eigenschaften

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRHDQUVVQLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495257 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65541-95-9 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)